molecular formula C6H12ClNO4 B2616780 (3R,4S)-3,4-Dihydroxypiperidine-4-carboxylic acid;hydrochloride CAS No. 2416219-16-2

(3R,4S)-3,4-Dihydroxypiperidine-4-carboxylic acid;hydrochloride

Cat. No.: B2616780
CAS No.: 2416219-16-2
M. Wt: 197.62
InChI Key: YGJXQYYVIVJLFV-XINAWCOVSA-N
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Description

(3R,4S)-3,4-Dihydroxypiperidine-4-carboxylic acid;hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological and chemical properties. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-3,4-Dihydroxypiperidine-4-carboxylic acid;hydrochloride typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method includes the use of a chiral auxiliary to induce the desired stereochemistry during the formation of the piperidine ring. The reaction conditions often involve controlled temperatures and pH levels to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-3,4-Dihydroxypiperidine-4-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups, altering the compound’s properties.

    Reduction: Reduction reactions can be used to modify the functional groups, potentially enhancing the compound’s biological activity.

    Substitution: Substitution reactions can introduce new functional groups, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

(3R,4S)-3,4-Dihydroxypiperidine-4-carboxylic acid;hydrochloride has numerous applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: The compound’s stereochemistry makes it useful in studying enzyme-substrate interactions and other biochemical processes.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.

    Industry: The compound can be used in the production of fine chemicals and pharmaceuticals, leveraging its unique properties to create high-value products.

Mechanism of Action

The mechanism of action of (3R,4S)-3,4-Dihydroxypiperidine-4-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites with high specificity, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4S)-4-Amino-3-methoxypiperidine-1-carboxylic acid tert-butyl ester
  • (2R,3R)-2,3-Dibromo-3-phenylpropanoic acid

Uniqueness

Compared to similar compounds, (3R,4S)-3,4-Dihydroxypiperidine-4-carboxylic acid;hydrochloride stands out due to its specific stereochemistry and the presence of hydroxyl groups, which confer unique chemical and biological properties. These features make it particularly valuable in applications requiring high specificity and activity.

Properties

IUPAC Name

(3R,4S)-3,4-dihydroxypiperidine-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4.ClH/c8-4-3-7-2-1-6(4,11)5(9)10;/h4,7-8,11H,1-3H2,(H,9,10);1H/t4-,6+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBCOEXSORCNCA-MYSBMPOLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1(C(=O)O)O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]([C@@]1(C(=O)O)O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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